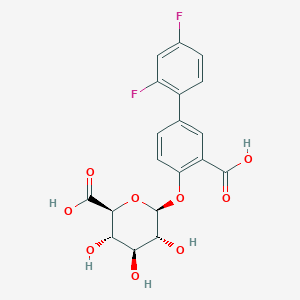

Diflunisal glucuronide ether

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZXVQOCMCPTHC-KSPMYQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207143 | |

| Record name | Diflunisal glucuronide ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58446-29-0 | |

| Record name | Diflunisal glucuronide ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal glucuronide ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

in vitro biosynthesis of diflunisal ether glucuronide

An In-Depth Technical Guide to the In Vitro Biosynthesis of Diflunisal Ether Glucuronide

Introduction

Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Unlike many NSAIDs, its primary route of elimination from the body is not through oxidative metabolism but via Phase II conjugation.[3] Specifically, diflunisal is extensively metabolized into two main soluble glucuronide conjugates: an acyl glucuronide and a phenolic (ether) glucuronide, which together account for approximately 90% of an administered dose excreted in urine.[2][4]

The synthesis of these metabolites, particularly the ether glucuronide, is of significant interest to researchers in drug development and metabolism. Access to pure analytical standards of metabolites is critical for quantitative bioanalysis, pharmacokinetic studies, and investigating potential pharmacological or toxicological activity. While chemical synthesis of glucuronides can be notoriously complex, in vitro enzymatic biosynthesis offers a targeted and biomimetic approach.[5][6]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for the . It moves beyond a simple recitation of steps to explain the underlying biochemical principles and rationale, empowering researchers to not only replicate the workflow but also to adapt and troubleshoot it effectively.

Section 1: The Biochemistry of Diflunisal Glucuronidation

Glucuronidation is a major metabolic pathway that enhances the water solubility of drugs and other xenobiotics, facilitating their excretion.[7][8] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues.[7][9] The reaction involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), to a functional group on the substrate molecule.[10]

Diflunisal presents two nucleophilic sites for glucuronidation: the carboxylic acid group and the phenolic hydroxyl group.

-

Acyl Glucuronidation: Conjugation at the carboxylic acid group results in the formation of an ester linkage, yielding diflunisal 1-O-acyl glucuronide. Acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement (acyl migration) or hydrolysis.[11][12]

-

Ether (Phenolic) Glucuronidation: Conjugation at the phenolic hydroxyl group forms a more stable ether linkage, yielding the diflunisal phenolic glucuronide—the target of this guide.

The specific UGT isoforms responsible for these reactions determine the metabolic profile. While multiple UGTs can be involved in NSAID metabolism, studies have shown that diflunisal is a potent inhibitor of UGT1A1 and UGT1A9.[13][14][15] This inhibitory action strongly suggests that these enzymes are also key catalysts in its glucuronidation. For the selective synthesis of the ether glucuronide, leveraging an isoform with high activity towards phenolic substrates, such as UGT1A9, is a logical starting point.[16]

Section 2: Designing the In Vitro Biosynthesis System

A robust and efficient in vitro system requires careful selection of the enzyme source and optimization of reaction components. The goal is to maximize the formation of the desired ether glucuronide while minimizing side reactions.

Enzyme Source Selection: Recombinant UGTs vs. Human Liver Microsomes (HLMs)

-

Human Liver Microsomes (HLMs): These are vesicles of endoplasmic reticulum isolated from human liver tissue.[6] They contain a full complement of native UGT enzymes. While HLMs provide a physiologically relevant environment, their use for synthesizing a specific metabolite can be problematic. Multiple UGTs will compete for the substrate, potentially leading to a mixture of the acyl and ether glucuronides, complicating purification.

-

Recombinant UGTs: These are individual human UGT isoforms (e.g., UGT1A9, UGT2B7) expressed in a host cell system (like insect cells or bacteria) and then isolated.[10][17] The primary advantage is specificity. By selecting an isoform known to have high activity for phenolic substrates, such as recombinant human UGT1A9 , we can direct the synthesis almost exclusively towards the desired diflunisal ether glucuronide.[16][18] For the purposes of this guide, recombinant UGT1A9 is the enzyme of choice.

Critical Reagents and Their Scientific Rationale

The success of the enzymatic reaction hinges on providing an optimal environment. All quantitative data for the reaction mixture is summarized in Table 1.

-

Buffer System (Tris-HCl, pH 7.4): UGTs function optimally within a narrow pH range, typically near physiological pH. A Tris-HCl buffer provides stable pH control throughout the incubation.

-

Magnesium Chloride (MgCl₂): This divalent cation is a crucial cofactor for UGT enzymes. It is believed to facilitate the interaction between the enzyme and the negatively charged UDPGA co-substrate, thereby enhancing catalytic activity.

-

Alamethicin: UGTs are membrane-bound enzymes with their active site facing the lumen of the endoplasmic reticulum.[19] In microsomal preparations, this orientation can limit substrate access, a phenomenon known as "latency."[20] Alamethicin is a pore-forming peptide that disrupts the vesicle membrane, fully exposing the enzyme's active site to substrates and cofactors in the reaction medium, ensuring maximal catalytic activity is observed.[19]

-

Uridine 5'-diphosphoglucuronic acid (UDPGA): This is the essential, non-negotiable co-substrate that donates the glucuronic acid moiety. It must be supplied in excess to ensure it is not the rate-limiting component of the reaction.

-

Diflunisal: The substrate. It should be dissolved in a suitable organic solvent (like DMSO or Methanol) at a high concentration to minimize the final solvent percentage in the reaction, as high organic solvent concentrations can denature the enzyme.

| Reagent | Stock Concentration | Final Concentration | Rationale / Purpose |

| Recombinant UGT1A9 | 1 mg/mL | 0.1 - 0.5 mg/mL | Biocatalyst for phenolic glucuronidation. |

| Diflunisal | 10 mM (in DMSO) | 50 - 200 µM | Substrate for the enzymatic reaction. |

| Tris-HCl Buffer | 1 M (pH 7.4) | 50 mM | Maintains optimal enzymatic pH. |

| Magnesium Chloride (MgCl₂) | 1 M | 5 - 10 mM | Essential divalent cation cofactor for UGT activity. |

| Alamethicin | 5 mg/mL (in Ethanol) | 25 - 50 µg/mL | Pore-forming agent to overcome enzyme latency. |

| UDPGA | 40 mM | 2 - 4 mM | Co-substrate; source of glucuronic acid. |

| D-Saccharic acid 1,4-lactone | 100 mM | 1-2 mM | (Optional) Inhibitor of β-glucuronidase activity. |

| Table 1: Key Reagents and Recommended Concentrations for the Reaction Mixture. |

Section 3: Experimental Protocol for Enzymatic Synthesis

This protocol details a step-by-step method for synthesizing diflunisal ether glucuronide using recombinant UGT1A9. All steps should be performed on ice unless otherwise specified to preserve enzyme activity.

Step 1: Reagent Preparation

-

Prepare stock solutions of Tris-HCl, MgCl₂, and UDPGA in ultrapure water.

-

Prepare the Alamethicin stock solution in ethanol.

-

Prepare the Diflunisal stock solution in DMSO.

-

Store all stock solutions appropriately (-20°C or -80°C for long-term storage).

Step 2: Reaction Assembly (for a 200 µL final volume)

-

In a 1.5 mL microcentrifuge tube on ice, combine the following in order:

-

138 µL Ultrapure Water

-

10 µL of 1 M Tris-HCl (pH 7.4)

-

2 µL of 1 M MgCl₂

-

20 µL of Recombinant UGT1A9 (at 1 mg/mL)

-

1 µL of 5 mg/mL Alamethicin

-

-

Vortex gently and pre-incubate the mixture for 15 minutes at 37°C. This allows the alamethicin to permeabilize the membranes.

-

Following pre-incubation, add 2 µL of 10 mM Diflunisal stock solution.

-

Vortex gently.

Step 3: Reaction Initiation and Incubation

-

Initiate the enzymatic reaction by adding 25 µL of 40 mM UDPGA.

-

Vortex the tube gently and immediately place it in a shaking water bath or incubator set to 37°C.

-

Incubate for 2-4 hours. The optimal time may need to be determined empirically by taking time-point samples (e.g., at 0, 30, 60, 120, and 240 minutes) in a preliminary experiment.

| Parameter | Optimal Value | Rationale |

| Temperature | 37°C | Mimics physiological temperature for optimal human enzyme activity. |

| pH | 7.4 | Reflects the physiological pH of the endoplasmic reticulum. |

| Incubation Time | 2 - 4 hours | Allows for sufficient product formation without significant enzyme degradation. |

| Agitation | Gentle, constant | Ensures homogeneity of the reaction mixture. |

| Table 2: Optimized Incubation Parameters. |

Step 4: Reaction Termination

-

Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile or methanol containing 1% formic acid.

-

Vortex vigorously for 30 seconds. This step serves two purposes: the organic solvent precipitates the enzyme (protein), and the acidic condition helps to stabilize the glucuronide product.

-

Centrifuge the tube at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis and purification.

Section 4: Product Purification and Characterization

After synthesis, the diflunisal ether glucuronide must be isolated from the reaction mixture and its identity confirmed.

Purification using Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for both analyzing the reaction progress and purifying the final product.[21][22]

-

Analytical HPLC-UV/MS: First, analyze a small aliquot of the supernatant to confirm product formation and determine its retention time. A C18 reversed-phase column is suitable. The mobile phase will typically be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Mass spectrometry (MS) detection is invaluable for confirming the mass of the parent diflunisal (m/z 250.2) and the glucuronide product (m/z 426.3).[23]

-

Preparative HPLC: Scale up the injection volume and use a preparative C18 column with the same mobile phase system. Collect fractions corresponding to the peak of the diflunisal ether glucuronide, identified based on the retention time from the analytical run.

-

Post-Purification: Combine the collected fractions. The organic solvent can be removed under a stream of nitrogen or by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified glucuronide as a solid powder.

Structural Characterization

Unequivocal confirmation of the synthesized product is a cornerstone of scientific integrity.

-

LC-MS/MS: High-resolution mass spectrometry will confirm the exact mass of the glucuronide. Tandem MS (MS/MS) will show a characteristic fragmentation pattern, with a major product ion corresponding to the loss of the glucuronic acid moiety (176 Da), resulting in a fragment with the mass of the parent diflunisal (m/z 250.2).[24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, ¹H and ¹³C NMR can be used to confirm the structure and, crucially, the site of conjugation.[11]

Section 5: Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive enzyme (degraded during storage/handling).2. UDPGA co-substrate has degraded.3. Incorrect pH or buffer concentration.4. Insufficient incubation time. | 1. Use a fresh aliquot of enzyme; always keep on ice.2. Use fresh, properly stored UDPGA.3. Verify the pH of the buffer and remeasure all components.4. Perform a time-course experiment to find the optimal incubation time. |

| Formation of Acyl Glucuronide | 1. The chosen recombinant UGT has some activity towards the carboxylic acid group.2. Using HLMs instead of a specific recombinant enzyme. | 1. Screen other recombinant UGTs (e.g., UGT2B7) to find one with higher selectivity for the phenolic group.2. If HLMs must be used, extensive purification will be required to separate the isomers. |

| Product Degradation | 1. Presence of contaminating β-glucuronidase activity.2. Instability of the product under assay or storage conditions. | 1. Add a β-glucuronidase inhibitor, like D-saccharic acid 1,4-lactone, to the reaction mixture.[25]2. Ensure termination solvent is acidified and store samples at -80°C. |

| Table 3: A Guide to Common Troubleshooting Scenarios. |

Conclusion

The is a powerful technique that provides direct access to a key human metabolite. By carefully selecting a specific recombinant UGT isoform and optimizing the reaction conditions, researchers can achieve a high yield of the desired product with excellent purity. The detailed protocol and scientific rationale provided in this guide serve as a robust foundation for scientists in drug development to produce essential analytical standards, enabling more accurate and reliable pharmacokinetic and metabolic research.

References

- Patsnap Synapse. (2024). What is the mechanism of Diflunisal?

- Li, S., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284.

- Drugs.com. (2024). Diflunisal: Package Insert / Prescribing Information.

- Ciolino, L.A. (2024). Clinical Pharmacology of Diflunisal. [Source information incomplete].

- Tempero, K.F., et al. (N.D.). Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. PubMed.

- Miners, J. O., et al. (N.D.). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. [Source information incomplete].

- Miners, J. O., & Mackenzie, P. I. (N.D.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Springer Nature Experiments.

- [Author N.A.]. (N.D.). FACTORS AFFECTING THE DISPOSITION OF DIFILUNISAL AND ITS METABOLITES.

- The Australian National University. (2014). Facilitating drug synthesis, development and detection: the enzymatic synthesis of beta-glucuronides.

- Hypha Discovery. (N.D.). Glucuronide synthesis.

- Charles River Laboratories. (N.D.). UGT Inhibition, Induction and Phenotyping Assays.

- Semantic Scholar. (N.D.). glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes.

- Thermo Fisher Scientific. (N.D.). Protocol - UDP-glycosyltransferase BACULOSOMES Transferase Activity Assay.

- Ikonen, N., et al. (2007). Enzyme-assisted synthesis and characterization of glucuronide conjugates of neuroactive steroids. Steroids, 72(4), 377-386.

- Yin, W., et al. (N.D.). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. NIH.

- Ohno, S., et al. (2005). In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid. Biopharmaceutics & Drug Disposition, 26(7), 275-283.

- Hansen-Møller, J., et al. (1988). Isolation and identification of the rearrangement products of diflunisal 1-O-acyl glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 6(3), 229-240.

- Lin, J.H., & Lu, A.Y. (2002). Complexities of glucuronidation affecting in vitro in vivo extrapolation. Current Drug Metabolism, 3(5), 455-472.

- Wang, Y., et al. (2023). Identification of Human UDP-Glucuronosyltransferase Involved in Gypensapogenin C Glucuronidation and Species Differences. Molecules, 28(2), 708.

- ResearchGate. (N.D.). Determination of drug glucuronidation and UDP-glucuronosyltransferase selectivity using a 96-well radiometric assay.

- Bhattacharya, R., et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. The Journal of Applied Laboratory Medicine, 6(5), 1238-1251.

- ResearchGate. (2018). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update.

- Miners, J.O., et al. (2010). Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system. Drug Metabolism Reviews, 42(1), 199-209.

- ResearchGate. (2002). Complexities of Glucuronidation Affecting In Vitro-In Vivo Extrapolation.

- Liu, T., & Hu, M. (2016). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. AAPS Journal, 18(3), 564-578.

- Dellinger, R.W., et al. (2018). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. Methods in Molecular Biology, 1799, 137-144.

- ResearchGate. (2015). Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases (UGT1A1, 1A3, 1A4, 1A6, 1A9 and 2B7) using LC-MS/MS.

- ResearchGate. (2012). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC.

- ResearchGate. (2009). Glucuronidation of nonsteroidal anti-inflammatory drugs: Identifying the enzymes responsible in human liver microsomes.

- YouTube. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions.

- Brunelle, F.M., & Verbeeck, R.K. (1996). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Pharmaceutical Research, 13(10), 1564-1569.

- Loewen, G.R., et al. (1988). Assay Methodology for Quantification of the Ester and Ether Glucuronide Conjugates of Diflunisal in Human Urine. Journal of Pharmaceutical Sciences, 77(11), 986-989.

- Chay, S., et al. (2002). Isolation, purification, and structural characterization of flunixin glucuronide in the urine of greyhound dogs. Journal of Analytical Toxicology, 26(2), 70-74.

- Castrignanò, E., et al. (2018). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Talanta, 188, 131-141.

- Macdonald, J.I., et al. (1993). Identification of a hydroxy metabolite of diflunisal in rat and human urine. Xenobiotica, 23(1), 67-75.

- Abdelaleem, E.A., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC International, 104(6), 1639-1646.

- Watt, J.A., & Dickinson, R.G. (1990). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Biochemical Pharmacology, 40(6), 1281-1287.

- Kim, H.J., et al. (2015). Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases. Journal of Pharmaceutical Sciences, 104(1), 263-269.

- Shen, T.Y. (1979). Discovery of diflunisal. Agents and Actions. Supplements, 4, 9-17.

- Fujiwara, R., & Tukey, R.H. (2014). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Drug Metabolism and Disposition, 42(10), 1745-1753.

Sources

- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 3. Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. criver.com [criver.com]

- 11. Isolation and identification of the rearrangement products of diflunisal 1-O-acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay methodology for quantification of the ester and ether glucuronide conjugates of diflunisal in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] GLUCURONIDATION OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS: IDENTIFYING THE ENZYMES RESPONSIBLE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 18. In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isolation, purification, and structural characterization of flunixin glucuronide in the urine of greyhound dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Diflunisal Ether Glucuronide Formation

Executive Summary: Beyond Simple Conjugation

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid, undergoes extensive phase II metabolism as its primary route of elimination.[1] While several metabolic pathways exist, including sulfation and acyl glucuronidation, the formation of the phenolic or "ether" glucuronide represents a critical and chemically stable endpoint.[2][3] This guide moves beyond a cursory overview to provide a detailed technical exploration of the biochemical machinery, enzymatic specificity, and regulatory nuances governing the formation of diflunisal's ether glucuronide. We will dissect the core mechanism, identify the key UDP-glucuronosyltransferase (UGT) isoform responsible, and present robust, field-proven experimental protocols for its investigation in a drug development setting. This document is intended for researchers, drug metabolism scientists, and development professionals who require a deep, mechanistic understanding of this crucial biotransformation pathway.

The Glucuronidation Reaction: A Tale of Two Linkages

Glucuronidation is a major metabolic pathway for a vast array of xenobiotics, including many NSAIDs.[4][5] The reaction, catalyzed by the UGT superfamily of enzymes, involves the covalent attachment of glucuronic acid from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a suitable functional group on the substrate.[5] This process dramatically increases the hydrophilicity of the parent compound, facilitating its excretion.

Diflunisal presents two distinct sites for glucuronidation: the carboxylic acid group and the phenolic hydroxyl group. This leads to two different types of glucuronide conjugates with profoundly different chemical properties:

-

Acyl Glucuronide: Formed at the carboxylic acid moiety. This ester linkage is chemically unstable at physiological pH, making the acyl glucuronide reactive. It is known to undergo hydrolysis back to the parent drug and intramolecular acyl migration to form various isomers.[2][3] This reactivity has been implicated in the covalent modification of proteins.[6][7]

-

Phenolic (Ether) Glucuronide: Formed at the phenolic hydroxyl group. This ether linkage is chemically stable and does not exhibit the reactivity associated with its acyl counterpart.[3] This stability makes its formation a terminal elimination step.

This guide focuses exclusively on the formation of the stable, phenolic ether glucuronide.

The Core Mechanism: UGT1A9-Mediated Ether Glucuronidation

The formation of diflunisal phenolic glucuronide is a direct enzymatic transfer of a glucuronyl moiety to the drug's phenolic hydroxyl group.

The Biochemical Transformation

The reaction proceeds as follows:

Diflunisal + UDP-Glucuronic Acid ---(UGT1A9)--> Diflunisal Phenolic Glucuronide + UDP

The primary enzyme responsible for catalyzing this specific reaction in the human liver is UGT1A9 .[8][9] While other UGTs, such as UGT2B7, are involved in the metabolism of many NSAIDs, their affinity for diflunisal is significantly lower.[10][11] Evidence strongly points to UGT1A9's central role, based on studies using recombinant human UGT isoforms and chemical inhibition assays in human liver microsomes (HLMs).[8][12][13] For instance, diflunisal competitively inhibits the UGT1A9-mediated glucuronidation of probe substrates, demonstrating its interaction with this specific enzyme.[8]

Modulators of UGT1A9-Mediated Glucuronidation

The rate and extent of diflunisal ether glucuronide formation are not static; they are influenced by various physiological and pharmacological factors.

-

Enzyme Induction: The expression and activity of UGT enzymes can be increased by certain compounds. Studies in rats have shown that pretreatment with phenobarbital, a classic enzyme inducer, leads to a three-fold increase in the formation clearance of the ether glucuronide, suggesting induction of the responsible UGT isoforms.[14]

-

Enzyme Inhibition: Co-administration of drugs that are also substrates or inhibitors of UGT1A9 can lead to drug-drug interactions. Diflunisal itself is a competitive inhibitor of UGT1A9, with a reported IC50 value of 1.31 µM.[8] Niflumic acid is another potent and highly selective competitive inhibitor of UGT1A9, making it an invaluable tool for reaction phenotyping studies.[8][13]

-

Pathophysiological States: Liver disease can significantly impact drug metabolism. In patients with liver cirrhosis, the formation of both phenolic and acyl glucuronides of diflunisal is significantly impaired, leading to reduced clearance of the unbound drug.[15]

Experimental Framework for Mechanistic Investigation

To accurately characterize the formation of diflunisal ether glucuronide, a systematic in vitro approach is essential. This typically involves two core phases: initial characterization in a complex biological matrix (human liver microsomes) followed by precise identification using recombinant enzymes.

Protocol 1: In Vitro Glucuronidation Assay in Human Liver Microsomes (HLMs)

This protocol serves to determine the kinetics of metabolite formation in a physiologically relevant system.

Rationale: HLMs contain a full complement of hepatic UGT enzymes and provide a reliable model for predicting in vivo hepatic clearance. The inclusion of alamethicin is critical to disrupt the microsomal membrane, ensuring the cofactor UDPGA can access the enzyme's active site, which is located in the lumen of the endoplasmic reticulum. Saccharolactone is included to inhibit any β-glucuronidase activity that could hydrolyze the newly formed glucuronide, ensuring accurate measurement of formation rates.[16]

Step-by-Step Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

5 mM MgCl₂

-

Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Diflunisal (from a stock solution in DMSO, final concentrations ranging from 1-200 µM)

-

Alamethicin (final concentration 50 µg/mg protein)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the cofactor, UDPGA (final concentration 5 mM), to start the reaction.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

Sample Processing: Vortex the sample vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the formation of the diflunisal phenolic glucuronide.

Protocol 2: Reaction Phenotyping with Recombinant UGT Isoforms

This protocol definitively identifies the specific UGT enzyme(s) responsible for the metabolism.

Rationale: By using a panel of individually expressed recombinant UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, etc.), the contribution of each isoform to the formation of the metabolite can be directly measured. This is the gold-standard method for enzyme identification.[9]

Step-by-Step Methodology:

-

Prepare Incubation Mixtures: For each UGT isoform to be tested, prepare a separate incubation mixture as described in Protocol 1, substituting the HLMs with the specific recombinant UGT enzyme (e.g., 0.1 mg/mL).

-

Substrate Concentration: Use a fixed, physiologically relevant concentration of diflunisal (e.g., 20 µM).

-

Reaction and Analysis: Follow steps 2-7 from Protocol 1 for each UGT isoform.

-

Data Interpretation: Compare the rate of metabolite formation across all tested isoforms. The isoform demonstrating the highest catalytic activity is identified as the primary enzyme responsible for the pathway.

Data Synthesis: UGT1A9 Inhibition by NSAIDs

The interaction of various NSAIDs with UGT1A9 highlights the importance of this enzyme in their metabolism and the potential for drug-drug interactions.

| Compound | Inhibition of UGT1A9 | IC50 (µM) | Ki (µM) | Inhibition Type |

| Diflunisal | Yes | 1.31 | 0.710 | Competitive |

| Niflumic Acid | Yes (Potent) | 0.0341 | 0.0275 | Competitive |

| Diclofenac | Yes | 24.2 | 53.3 | Competitive |

| Indomethacin | Yes | 34.1 | 69.9 | Competitive |

Data sourced from Ohno et al. (2005)[8]

This data clearly establishes that several common NSAIDs are competitive inhibitors of UGT1A9, with diflunisal being a moderately potent example.

Conclusion and Forward Look

The formation of diflunisal ether glucuronide is a well-defined metabolic process, distinguished by the chemical stability of its ether linkage. The mechanism is predominantly catalyzed by a single, high-affinity enzyme in the human liver: UGT1A9. Understanding this pathway is not merely academic; it has direct implications for predicting drug clearance, anticipating drug-drug interactions, and interpreting metabolic profiles in patient populations with compromised liver function. The experimental frameworks provided herein represent a robust and validated approach for dissecting this and similar glucuronidation pathways, ensuring that drug development programs are built on a solid mechanistic foundation. Future research may focus on the impact of UGT1A9 genetic polymorphisms on diflunisal disposition and clinical outcomes.

References

- Brogden, R. N., et al. (1977). Diflunisal: A Review of its Pharmacological Properties and Therapeutic Use in Pain and Musculoskeletal Strains and Sprains and Pain in Osteoarthritis. Drugs, 13(4), 241–265.

-

Dickinson, R. G., et al. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Biochemical Pharmacology, 42(12), 2269-2276. [Link]

-

Dickinson, R. G., et al. (1990). Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat. Xenobiotica, 20(12), 1333-1342. [Link]

-

Ghofrani, J., et al. (2015). Glucuronidation of nonsteroidal anti-inflammatory drugs: Identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 43(6), 849-855. [Link]

-

Lin, J. H., & Lu, A. Y. (1990). Differential effects of phenobarbital on ester and ether glucuronidation of diflunisal in rats. Drug Metabolism and Disposition, 18(5), 685-691. [Link]

-

Macdonald, J. I., et al. (1992). Both phenolic and acyl glucuronidation pathways of diflunisal are impaired in liver cirrhosis. European Journal of Clinical Pharmacology, 42(5), 471-474. [Link]

-

Mano, Y., et al. (2007). Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes. European Journal of Clinical Pharmacology, 63(2), 211-216. [Link]

-

Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]

-

Ohno, S., et al. (2005). In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid. Biopharmaceutics & Drug Disposition, 26(7), 277-285. [Link]

-

Patel, M., et al. (1997). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Life Sciences, 60(23), 2101-2109. [Link]

-

Verbeeck, R. K., et al. (1980). Biotransformation of diflunisal and renal excretion of its glucuronides in renal insufficiency. British Journal of Clinical Pharmacology, 10(3), 273-282. [Link]

-

Williams, A. M., et al. (1995). Studies on the reactivity of acyl glucuronides--VIII. Generation of an antiserum for the detection of diflunisal-modified proteins in diflunisal-dosed rats. Biochemical Pharmacology, 50(7), 967-974. [Link]

-

Zhu, L., et al. (2014). In vitro glucuronidation of Armillarisin A: UDP-glucuronosyltransferase 1A9 acts as a major contributor and significant species differences. Xenobiotica, 44(11), 988-995. [Link]

-

Zuo, Z., et al. (2022). Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac. Molecules, 27(24), 8829. [Link]

Sources

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Studies on the reactivity of acyl glucuronides--VIII. Generation of an antiserum for the detection of diflunisal-modified proteins in diflunisal-dosed rats. | Semantic Scholar [semanticscholar.org]

- 8. In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro glucuronidation of Armillarisin A: UDP-glucuronosyltransferase 1A9 acts as a major contributor and significant species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory potential of nonsteroidal anti-inflammatory drugs on UDP-glucuronosyltransferase 2B7 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Differential effects of phenobarbital on ester and ether glucuronidation of diflunisal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Both phenolic and acyl glucuronidation pathways of diflunisal are impaired in liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics and Distribution of Diflunisal Phenolic Glucuronide

Introduction: Situating Diflunisal and its Metabolic Fate

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid, though it is not converted to salicylate in vivo.[1] It exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, which in turn reduces the synthesis of prostaglandins.[1][2] Approved for use in the United States in 1982, it is indicated for the management of mild to moderate pain and the symptomatic treatment of osteoarthritis and rheumatoid arthritis.[1]

Unlike many pharmaceuticals that undergo extensive Phase I oxidative metabolism, the clearance of diflunisal from the body is dominated by Phase II conjugation reactions. The primary routes of elimination are glucuronidation and, to a lesser extent, sulfation.[3] The drug is extensively metabolized, with approximately 90% of an administered dose being excreted in the urine as two primary soluble glucuronide conjugates.[2][4] These are the 1-O-acyl glucuronide (an ester linkage) and the phenolic glucuronide (an ether linkage), the latter being the focus of this guide. Understanding the distinct pharmacokinetic profile of the stable phenolic glucuronide is critical for researchers and drug development professionals, particularly in contrast to its chemically reactive acyl counterpart.

Chapter 1: The Metabolic Pathway – Formation of Diflunisal Phenolic Glucuronide

The biotransformation of diflunisal is a critical determinant of its duration of action and elimination profile. This process occurs predominantly in the liver, a major site for detoxification processes.[5]

Glucuronidation: The Major Metabolic Route

Glucuronidation is a key Phase II metabolic pathway that attaches a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion.[6] This reaction is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5] For diflunisal, two functional groups are susceptible to glucuronidation: the carboxylic acid group, which forms an ester-linked acyl glucuronide (DAG), and the phenolic hydroxyl group, which forms a stable ether-linked glucuronide, correctly termed the phenolic glucuronide (DPG).[7][8]

The formation of DPG is a significant pathway in the overall disposition of diflunisal. Studies have shown that after a single dose, the urinary recovery of DPG is largely unaffected by the dose level, ranging from approximately 30% to 40% of the total recovered metabolites.[9] This is in contrast to the acyl glucuronide (DAG), whose formation appears to be a saturable process.[9] This kinetic distinction underscores the importance of the DPG pathway, especially at higher therapeutic doses of diflunisal.

The Role of UGT Isoforms

The specific UGT enzymes responsible for diflunisal's metabolism are crucial for predicting potential drug-drug interactions. Research indicates that members of the UGT1A and 2B subfamilies are key players in the metabolism of most NSAIDs.[5][6] Specifically, diflunisal has been shown to inhibit UGT1A1 and UGT1A9 activity in vitro, suggesting these isoforms are involved in its glucuronidation.[10] UGT1A9, in particular, is potently inhibited by diflunisal, which competitively inhibits the glucuronidation of probe substrates.[11] This feedback inhibition can contribute to the non-linear pharmacokinetics observed with diflunisal.[4]

Figure 1: Metabolic pathways of Diflunisal.

Chapter 2: Pharmacokinetics and Distribution of Diflunisal Phenolic Glucuronide

The pharmacokinetic profile of DPG is characterized by its high plasma protein binding, reliance on renal excretion, and notable stability compared to its acyl counterpart.

Plasma Protein Binding and Distribution

Following its formation, DPG enters systemic circulation where it, like the parent drug, is highly bound to plasma proteins. In vitro studies have determined the plasma protein binding of DPG to be approximately 97.8%.[12] This extensive binding has significant consequences, as it limits the volume of distribution and restricts the glomerular filtration of the metabolite. Consequently, the distribution of DPG is largely confined to the extracellular spaces.[13]

Elimination and Renal Clearance

The primary route of elimination for DPG is renal excretion.[4] Despite its high protein binding, which severely limits its filtration at the glomerulus, DPG is efficiently cleared by the kidneys. The renal clearance of DPG in healthy volunteers is approximately 25 ml/min.[12] This value is significantly higher than what would be expected from glomerular filtration alone, indicating that active tubular secretion is the predominant mechanism for its excretion.

This reliance on active secretion is further substantiated by drug interaction studies. The co-administration of probenecid, a known inhibitor of organic anion transporters in the renal tubules, causes a dramatic decrease in the renal clearance of DPG by about 70%.[12] This demonstrates that DPG is a substrate for these transporters, which actively move it from the blood into the urine.

Chemical Stability: A Key Differentiator

A defining characteristic of the ether-linked DPG is its chemical stability at physiological pH.[7] This is a stark contrast to the ester-linked acyl glucuronide (DAG), which is chemically reactive and unstable. DAG is known to undergo hydrolysis back to the parent diflunisal and intramolecular rearrangement (acyl migration) to form positional isomers.[7][14] This instability of DAG can lead to a "futile cycling" of conjugation and deconjugation, complicating its pharmacokinetic profile.[15] The stability of DPG means its disposition is more straightforward, being governed primarily by its formation and renal excretion rates.

Chapter 3: Factors Influencing Disposition

The pharmacokinetics of DPG can be significantly altered by physiological and pathological conditions, particularly those affecting the liver and kidneys.

-

Renal Insufficiency : Because DPG is almost exclusively cleared by the kidneys, its elimination is profoundly impaired in patients with renal insufficiency. The elimination half-life of total diflunisal glucuronides increases from a mean of 14.8 hours in healthy individuals to 84.4 hours in patients with preterminal renal insufficiency and 219 hours in those with terminal renal insufficiency.[3] This dramatic accumulation necessitates careful dose consideration in this patient population.

-

Liver Cirrhosis : The formation of DPG occurs in the liver. In patients with liver cirrhosis, the partial clearances of unbound diflunisal to both the phenolic and acyl glucuronides are significantly reduced by approximately 38%.[16] This indicates that hepatic dysfunction can lead to decreased formation of DPG and potentially higher, more sustained levels of the parent drug.

Chapter 4: Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for diflunisal and its major metabolites in healthy human subjects.

| Parameter | Diflunisal (Parent) | Phenolic Glucuronide (DPG) | Acyl Glucuronide (DAG) | Sulfate (DS) | Source(s) |

| Plasma Half-life | 8-12 hours | ~14.8 hours (total glucuronides) | ~14.8 hours (total glucuronides) | N/A | [3][4] |

| Plasma Protein Binding | >99% | 97.8% | 99.0% | 99.45% | [4][12] |

| Renal Clearance (CLR) | Low | ~25 ml/min | ~42 ml/min | ~13 ml/min | [12] |

| % of Dose in Urine | <10% | 30-40% | 40-50% (dose-dependent) | 9-18% (dose-dependent) | [3][9] |

| Effect of Probenecid on CLR | N/A | ~70% decrease | ~70% decrease | N/A | [12] |

Note: Data are compiled from multiple studies and represent approximate mean values. N/A indicates data not available from the cited sources.

Chapter 5: Experimental Protocols

Quantification of Diflunisal Phenolic Glucuronide in Human Urine by HPLC

This protocol is a synthesized methodology based on established principles for the analysis of diflunisal and its conjugates.[8][17] The core principle is the differential stability of the glucuronides to pH, allowing for indirect quantification without requiring authentic standards for the metabolites.

Objective: To quantify diflunisal phenolic glucuronide (DPG), acyl glucuronide (DAG), and free diflunisal in a urine sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)

-

Urine samples (stored at -20°C)

-

Diflunisal analytical standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 4.0 and pH 7.0)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Internal standard (e.g., another NSAID like naproxen)

Methodology:

-

Sample Preparation - Total Diflunisal:

-

Thaw a 1.0 mL aliquot of the urine sample.

-

Add 100 µL of internal standard solution.

-

Add 200 µL of 0.1 M NaOH to hydrolyze both the ester (DAG) and ether (DPG) glucuronides to free diflunisal.

-

Incubate at 60°C for 1 hour.

-

Cool to room temperature and acidify to pH ~2 with phosphoric acid.

-

Perform liquid-liquid or solid-phase extraction to isolate the free diflunisal.

-

Evaporate the organic solvent and reconstitute in the mobile phase for HPLC analysis. This provides the concentration of [Total Diflunisal].

-

-

Sample Preparation - Free Diflunisal + DAG:

-

Thaw a 1.0 mL aliquot of the urine sample.

-

Add 100 µL of internal standard solution.

-

Adjust the pH to 7.0 with phosphate buffer. At this neutral pH, the unstable acyl glucuronide (DAG) will hydrolyze, but the stable ether glucuronide (DPG) will not.

-

Incubate at 37°C for 30 minutes.

-

Proceed with acidification and extraction as in Step 1.5-1.7. This provides the concentration of [Free Diflunisal + Diflunisal from DAG].

-

-

Sample Preparation - Free Diflunisal:

-

Thaw a 1.0 mL aliquot of the urine sample.

-

Immediately add 100 µL of internal standard solution.

-

Acidify to pH ~2 to stabilize the acyl glucuronide and prevent its hydrolysis.

-

Proceed immediately with extraction as in Step 1.6-1.7. This provides the concentration of [Free Diflunisal].

-

-

HPLC Analysis:

-

Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., pH 4.0) (e.g., 60:40 v/v).[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[17]

-

Quantification: Create a calibration curve using the diflunisal analytical standard. Calculate the concentrations from the three preparations using the peak area ratio relative to the internal standard.

-

-

Calculations:

-

[DPG] = [Total Diflunisal] - [Free Diflunisal + Diflunisal from DAG]

-

[DAG] = [Free Diflunisal + Diflunisal from DAG] - [Free Diflunisal]

-

[Free DF] = [Free Diflunisal]

-

Figure 2: Workflow for differential analysis of Diflunisal conjugates.

Conclusion

The phenolic (ether) glucuronide of diflunisal (DPG) is a major, stable metabolite whose pharmacokinetic profile is integral to the overall disposition of the parent drug. Its formation via UGT enzymes, extensive plasma protein binding, and reliance on active renal tubular secretion for elimination are its defining characteristics. Unlike the reactive acyl glucuronide, DPG's chemical stability simplifies its kinetic analysis. However, its disposition is highly sensitive to both renal and hepatic function, a critical consideration for clinical application and future drug development involving similar chemical moieties. The methodologies outlined provide a robust framework for accurately characterizing the disposition of this important metabolite.

References

-

Macdonald, J. I., et al. (1991). Both phenolic and acyl glucuronidation pathways of diflunisal are impaired in liver cirrhosis. British Journal of Clinical Pharmacology, 31(6), 643–648. Available at: [Link]

-

Verbeeck, R. K., & Verberckmoes, R. (2024). Clinical Pharmacology of Diflunisal. Current Drug Therapy, 19(1), 1-10. Available at: [Link]

-

Dickinson, R. G., & King, A. R. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Biochemical Pharmacology, 42(11), 2131-2137. Available at: [Link]

-

Musson, D. G., et al. (1985). Assay methodology for quantification of the ester and ether glucuronide conjugates of diflunisal in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 337(2), 363-378. Available at: [Link]

-

DailyMed. (n.d.). Diflunisal Tablet. U.S. National Library of Medicine. Available at: [Link]

-

Wang, M., & Dickinson, R. G. (1998). Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver. Drug Metabolism and Disposition, 26(1), 50-57. Available at: [Link]

-

Loewen, G. R. (1989). Factors affecting the disposition of diflunisal and its metabolites. University of Saskatchewan. Available at: [Link]

-

Loewen, G. R., et al. (1988). Effect of dose on the glucuronidation and sulphation kinetics of diflunisal in man. British Journal of Clinical Pharmacology, 26(1), 31–39. Available at: [Link]

-

de Vries, M. H., et al. (1997). Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat. Life Sciences, 60(22), 1967-1976. Available at: [Link]

-

Verbeeck, R. K., et al. (1981). Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs. Clinical Pharmacokinetics, 6(4), 292-317. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). Validated Simultaneous Derivative Spectrophotometric Estimation of Diflunisal and Lignocaine. Semantic Scholar. Available at: [Link]

-

Dickinson, R. G., et al. (1994). Studies on the renal excretion of the acyl glucuronide, phenolic glucuronide and sulphate conjugates of diflunisal. British Journal of Clinical Pharmacology, 37(6), 609-613. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Diflunisal. PubChem Compound Database. Available at: [Link]

-

Hanioka, N., et al. (2005). In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid. Journal of Pharmacy and Pharmacology, 57(7), 885-890. Available at: [Link]

-

Dickinson, R. G., et al. (2001). Rearrangement of diflunisal acyl glucuronide into its beta-glucuronidase-resistant isomers facilitates transport through the small intestine to the colon of the rat. Life Sciences, 70(3), 353-365. Available at: [Link]

-

Ali, N. W., et al. (2021). Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC. Journal of AOAC INTERNATIONAL, 104(5), 1318-1326. Available at: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Diflunisal. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

-

Can, N. O., & Aly, F. A. (2010). Determination of diflunisal in tablets using derivative UV spectrophotometric methods. ResearchGate. Available at: [Link]

-

Dickinson, R. G. (1991). Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat. Semantic Scholar. Available at: [Link]

-

Miners, J. O., et al. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Available at: [Link]

-

Wahbi, A. A., et al. (2009). Simultaneous determination of the two non-steroidal anti-inflammatory drugs; diflunisal and naproxen in their tablets by chemometric spectrophotometry and HPLC. ResearchGate. Available at: [Link]

-

Miners, J. O., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Semantic Scholar. Available at: [Link]

-

Kim, S. Y., et al. (2015). Screening of non-steroidal anti-inflammatory drugs for inhibitory effects on the activities of six UDP-glucuronosyltransferases. Journal of Toxicology and Environmental Health, Part A, 78(10), 623-633. Available at: [Link]

-

Miners, J. O., et al. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. ResearchGate. Available at: [Link]

Sources

- 1. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 4. Rx only [dailymed.nlm.nih.gov]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay methodology for quantification of the ester and ether glucuronide conjugates of diflunisal in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of dose on the glucuronidation and sulphation kinetics of diflunisal in man: single dose studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. In vitro inhibitory effects of non-steroidal anti-inflammatory drugs on 4-methylumbelliferone glucuronidation in recombinant human UDP-glucuronosyltransferase 1A9--potent inhibition by niflumic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the renal excretion of the acyl glucuronide, phenolic glucuronide and sulphate conjugates of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Disposition and covalent binding of diflunisal and diflunisal acyl glucuronide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conjugation-deconjugation cycling of diflunisal via beta-glucuronidase catalyzed hydrolysis of its acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Both phenolic and acyl glucuronidation pathways of diflunisal are impaired in liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation and Determination of Diflunisal and its Impurity by Two Chromatographic Methods: TLC-Densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Senior Application Scientist's Guide to the Structural Elucidation of Diflunisal Ether Glucuronide by NMR Spectroscopy

Introduction: The Metabolic Challenge of Diflunisal

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) from the salicylate family, undergoes extensive metabolism in vivo, primarily through glucuronidation.[1][2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates a glucuronic acid moiety to the drug, enhancing its water solubility and facilitating its excretion.[1] However, the structure of diflunisal presents two key sites for glucuronidation: the carboxylic acid group, forming an acyl (or ester) glucuronide, and the phenolic hydroxyl group, yielding an ether glucuronide.[1][2][3] While the acyl glucuronide is known to be chemically unstable, susceptible to hydrolysis and intramolecular acyl migration, the ether glucuronide is a stable metabolite.[1][3] Distinguishing between these isomers is a critical task in drug metabolism studies, as their differing stabilities can have significant pharmacological and toxicological implications.

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the unambiguous structural elucidation of diflunisal ether glucuronide using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental design, the interpretation of spectral data, and the corroborative power of multi-dimensional NMR techniques.

The Crux of the Matter: Differentiating Ether and Acyl Linkages

The fundamental challenge lies in pinpointing the exact point of attachment of the glucuronic acid moiety to the diflunisal scaffold. Mass spectrometry (MS) can readily confirm the addition of a glucuronic acid residue (176 Da) to the parent drug, but it often struggles to definitively differentiate between the O-acyl and O-ether isomers. This is where the unparalleled structural resolving power of NMR spectroscopy becomes indispensable.

The NMR Toolkit: A Multi-faceted Approach for Unambiguous Assignment

Core 1D NMR Experiments: The First Look

-

¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the chemical environment of all proton atoms in the molecule. Key diagnostic signals for the diflunisal glucuronide include:

-

Anomeric Proton (H-1') of Glucuronic Acid: The chemical shift and coupling constant (³JHH) of this proton are highly indicative of the anomeric configuration (α or β). For β-glucuronides, a characteristic large coupling constant (typically ~7-8 Hz) is observed due to the trans-diaxial relationship with H-2'.

-

Aromatic Protons of Diflunisal: Changes in the chemical shifts of the aromatic protons of the salicylic acid and difluorophenyl rings, compared to the parent drug, can provide initial clues about the site of conjugation.

-

Glucuronic Acid Protons (H-2' to H-5'): These protons typically appear as a complex set of overlapping multiplets.

-

-

¹³C NMR (Carbon NMR): This experiment provides information about the chemical environment of the carbon atoms. The key diagnostic signals are:

-

Anomeric Carbon (C-1') of Glucuronic Acid: Its chemical shift is characteristic of the glycosidic linkage.

-

Carbonyl Carbon (C=O) of Diflunisal: A significant downfield shift of this carbon is expected in the acyl glucuronide due to the ester linkage, whereas a more modest change is anticipated in the ether glucuronide.

-

Phenolic Carbon (C-OH) of Diflunisal: Conversely, the carbon bearing the phenolic hydroxyl group will experience a notable downfield shift upon ether glucuronide formation.

-

Advanced 2D NMR Experiments: Connecting the Dots

While 1D NMR provides a foundational understanding, 2D NMR experiments are crucial for establishing the precise connectivity between atoms, thereby confirming the linkage point.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is invaluable for tracing the connectivity of the protons within the glucuronic acid moiety, from the anomeric proton (H-1') through to H-5'.

-

HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).[4][5][6] It allows for the unambiguous assignment of the ¹³C chemical shift for each protonated carbon, simplifying the crowded ¹³C NMR spectrum. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the linkage between the diflunisal and glucuronic acid moieties.[4][6][7] The HMBC experiment detects long-range correlations (typically over 2-4 bonds) between protons and carbons.[4][7] The key correlation to observe for the diflunisal ether glucuronide is a cross-peak between the anomeric proton of the glucuronic acid (H-1') and the phenolic carbon of the diflunisal salicylic acid ring. This three-bond correlation (H-1' — O — C-phenolic) provides definitive proof of the ether linkage.

Experimental Workflow and Data Interpretation

The following section outlines a systematic approach to the structural elucidation of diflunisal ether glucuronide.

Step 1: Sample Preparation and Initial 1D NMR Analysis

-

Purification: The diflunisal glucuronide metabolite must be isolated and purified from the biological matrix (e.g., urine, plasma, or microsomal incubation) using techniques like High-Performance Liquid Chromatography (HPLC).[8]

-

Solvent Selection: The purified sample is dissolved in a suitable deuterated solvent, typically methanol-d₄ or DMSO-d₆, for NMR analysis.

-

Acquisition of ¹H and ¹³C NMR Spectra: Acquire high-resolution 1D ¹H and ¹³C NMR spectra.

-

Preliminary Analysis:

-

Identify the characteristic signals for the diflunisal and glucuronic acid moieties.

-

Determine the anomeric configuration from the coupling constant of the H-1' proton.

-

Compare the chemical shifts of the diflunisal aromatic and carbonyl carbons to those of the parent drug to form an initial hypothesis about the conjugation site.

-

Step 2: 2D NMR for Connectivity Mapping

-

COSY Acquisition: Run a standard COSY experiment to establish the proton spin systems of the glucuronic acid moiety.

-

HSQC Acquisition: Acquire an HSQC spectrum to correlate the proton and carbon signals of all protonated carbons. This allows for the confident assignment of the ¹³C spectrum.[5]

-

HMBC Acquisition: This is the pivotal experiment. Optimize the HMBC experiment to detect long-range couplings. The key is to look for the correlation that bridges the two molecular components.

Visualizing the Logic: The HMBC Confirmation

The following diagram illustrates the key HMBC correlation that definitively identifies the diflunisal ether glucuronide.

Sources

- 1. Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay methodology for quantification of the ester and ether glucuronide conjugates of diflunisal in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the reactivity of acyl glucuronides--I. Phenolic glucuronidation of isomers of diflunisal acyl glucuronide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Diflunisal Ether Glucuronide

Introduction: The Metabolic Journey of Diflunisal

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) of the salicylate class, undergoes extensive phase II metabolism in the body prior to excretion.[1][2] A primary metabolic pathway is glucuronidation, a process that conjugates the highly hydrophilic glucuronic acid molecule to the parent drug, thereby increasing its water solubility and facilitating its elimination.[3] Diflunisal presents two primary sites for this conjugation: the carboxylic acid group, forming an acyl (or ester) glucuronide, and the phenolic hydroxyl group, resulting in the formation of a phenolic (or ether) glucuronide.[4][5] This guide will provide a detailed technical examination of the mass spectrometric fragmentation pattern of the latter, diflunisal ether glucuronide, a key metabolite in understanding the drug's disposition.

The structural distinction between the acyl and ether glucuronides is critical, as it influences their chemical stability and subsequent analytical characterization. The ether linkage in the phenolic glucuronide is notably more stable under physiological pH conditions compared to the chemically reactive acyl glucuronide.[2] Understanding the distinct fragmentation of the ether glucuronide is therefore paramount for its unambiguous identification and quantification in complex biological matrices.

Core Principles of Glucuronide Fragmentation in Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for the direct measurement of drug metabolites like glucuronides.[3] Electrospray ionization (ESI) in the negative ion mode is particularly well-suited for the analysis of glucuronides, as the carboxylic acid moiety of the glucuronic acid is readily deprotonated, yielding a strong [M-H]- precursor ion.[5][6]

Collision-induced dissociation (CID) of O-glucuronides in the negative ion mode is characterized by several key fragmentation pathways. The most prominent of these is the neutral loss of the glucuronic acid moiety (C6H8O6), corresponding to a mass loss of 176.0321 Da.[7] This cleavage of the glycosidic bond results in the formation of an aglycone fragment ion, which can then undergo further fragmentation characteristic of the parent drug's structure.

Furthermore, the glucuronic acid moiety itself can produce characteristic fragment ions. Notably, fragments at m/z 175, corresponding to the deprotonated glucuronic acid, and m/z 113, resulting from the loss of water and carbon dioxide from the m/z 175 ion, are frequently observed and serve as diagnostic markers for the presence of a glucuronide conjugate.[6]

The Anticipated Fragmentation Cascade of Diflunisal Ether Glucuronide

The molecular formula of diflunisal ether glucuronide is C19H16F2O9, with a corresponding monoisotopic mass of 426.0762 Da. In negative ion ESI-MS, it is expected to form a deprotonated molecule [M-H]- at m/z 425.0689.

Upon subjecting this precursor ion to CID, a predictable and multi-stage fragmentation pattern emerges, as illustrated in the diagram below.

Figure 2: Solid-Phase Extraction (SPE) workflow for diflunisal and its metabolites.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., Phenomenex Prodigy ODS(3) 150 x 4.6 mm, 5 µm) is suitable. [4]* Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 90% B

-

8-10 min: 90% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Spray Voltage: -4500 V

-

Source Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas (CAD): Nitrogen, Medium setting

-

MRM Transitions:

-

Diflunisal Ether Glucuronide: m/z 425.1 → 249.0 (Quantifier), m/z 425.1 → 205.0 (Qualifier)

-

Diflunisal: m/z 249.0 → 205.0

-

Conclusion: A Framework for Confident Identification

The mass spectrometric fragmentation of diflunisal ether glucuronide follows a logical and predictable pathway, primarily governed by the cleavage of the glycosidic bond and subsequent fragmentation of the aglycone. The neutral loss of 176 Da to produce the diflunisal aglycone at m/z 249.0, which further fragments to m/z 205.0 via the loss of CO2, provides a robust and specific signature for the identification and quantification of this important metabolite. By employing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize diflunisal ether glucuronide, contributing to a more complete understanding of the disposition and metabolic fate of diflunisal.

References

-

Patel, D. S., et al. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS. Journal of Chromatographic Science, 51(5), 456-463. [Link]

-

Macdonald, J. I., et al. (1991). Identification of a hydroxy metabolite of diflunisal in rat and human urine. Xenobiotica, 21(11), 1521-1533. [Link]

-

Jia, L., & Liu, Z. (2000). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao, 35(10), 768-772. [Link]

-

Patel, D.S., et al. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. ResearchGate. [Link]

-

Patel, D. S., et al. (2012). Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS. Journal of Chromatographic Science, 51(5), 456-463. [Link]

-

Levsen, K., et al. (2005). Scheme 18 Characteristic fragmentation of glucuronides in negative MS/MS spectra. ResearchGate. [Link]

-

Patel, D. S., et al. (2012). Chromatographic separation of acyl and phenolic glucuronide metabolites of DFL. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Diflunisal. In NIST Chemistry WebBook. Retrieved from [Link]

-

precisionFDA. (n.d.). DIFLUNISAL PHENOLIC GLUCURONIDE. [Link]

-

Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]

-

Wishart, D. S. (2005). LC/MS in the Direct Characterization of Glucuronides from Biological Fluids. LCGC North America, 23(4). [Link]

-

Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Schymanski, E. L., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414, 2805–2819. [Link]

-

Pacifici, G. M. (2024). Clinical Pharmacology of Diflunisal. International Journal of Clinical Pharmacology & Toxicology, 9(1). [Link]

-

Dickinson, R. G., et al. (1989). Contrasting Systemic Stabilities of the Acyl and Phenolic Glucuronides of Diflunisal in the Rat. Drug Metabolism and Disposition, 17(6), 645-650. [Link]

Sources

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. Contrasting systemic stabilities of the acyl and phenolic glucuronides of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sensitive and selective determination of diflunisal in human plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Architects of Diflunisal Disposition: A Technical Guide to the Role of UDP-Glucuronosyltransferases in Ether Glucuronide Conjugation

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive phase II metabolism, with glucuronidation being a primary clearance pathway. This technical guide provides an in-depth exploration of the critical role played by UDP-glucuronosyltransferases (UGTs) in the ether (phenolic) glucuronidation of diflunisal. We will dissect the enzymatic machinery responsible, delve into the kinetics of this metabolic transformation, and provide detailed methodologies for its in vitro investigation. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of diflunisal metabolism and its implications for drug efficacy and safety.

Introduction: Diflunisal and the Glucuronidation Pathway

Diflunisal is a salicylic acid derivative that effectively manages pain and inflammation by inhibiting cyclooxygenase enzymes.[1] Its pharmacokinetic profile is significantly influenced by metabolic clearance, primarily through glucuronidation. This process involves the covalent attachment of glucuronic acid from the high-energy donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the drug molecule.[2] This conjugation reaction, catalyzed by UGT enzymes, dramatically increases the water solubility of diflunisal, facilitating its excretion from the body.[2]

Diflunisal possesses two functional groups susceptible to glucuronidation: a carboxylic acid group, leading to the formation of an acyl glucuronide, and a phenolic hydroxyl group, which undergoes ether glucuronidation to form a phenolic glucuronide (also referred to as an ether glucuronide).[3][4] This guide will focus specifically on the ether glucuronidation pathway.

The Key Enzymatic Players: UGT Isoforms in Diflunisal Ether Conjugation

The human UGT superfamily comprises multiple isoforms with distinct but often overlapping substrate specificities.[5] Identifying the specific UGTs responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. For phenolic compounds like diflunisal, isoforms from the UGT1A and UGT2B subfamilies are the primary catalysts.[6][7]